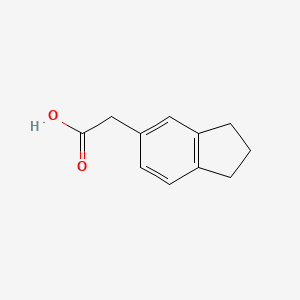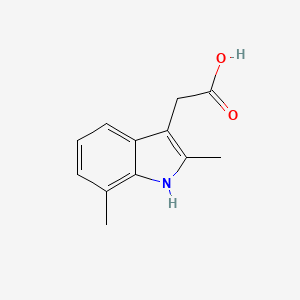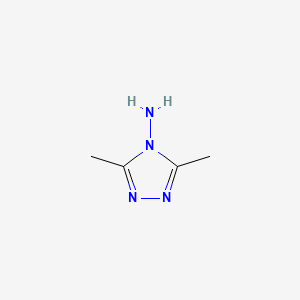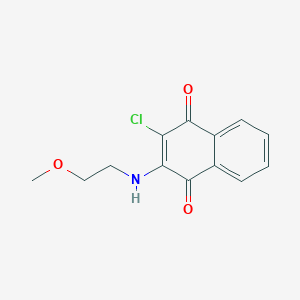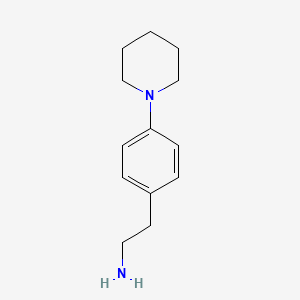
2-(4-Piperidin-1-yl-phenyl)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Piperidin-1-yl-phenyl)-ethylamine” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidine derivatives are known to exhibit a wide variety of biological activities .
Synthesis Analysis
While specific synthesis methods for “2-(4-Piperidin-1-yl-phenyl)-ethylamine” were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications .
科学的研究の応用
Chemiluminescent Probes for Free Radical Detection
This compound has potential applications in the development of chemiluminescent probes. These probes can be used to detect free radicals and reactive oxygen species (ROS), which are crucial in understanding oxidative stress mechanisms in various diseases . The ability to measure these unstable structures with high sensitivity is vital for advancing research in biophysics and medicine.
Drug Discovery and Development
The piperidine nucleus, present in “2-(4-Piperidin-1-yl-phenyl)-ethylamine”, is a significant structure in drug discovery. Piperidine derivatives are utilized in a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents . This compound could serve as a key intermediate in synthesizing such pharmacologically active molecules.
Synthesis of Heterocyclic Compounds
In synthetic chemistry, “2-(4-Piperidin-1-yl-phenyl)-ethylamine” can be used as a building block for creating novel heterocyclic compounds. These compounds have diverse applications, ranging from materials science to pharmaceuticals .
Linker in PROTAC Development
The compound can act as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a new class of drugs that target proteins for degradation and have shown promise in treating various diseases, including cancer .
Inhibition of PARP Enzymes
“2-(4-Piperidin-1-yl-phenyl)-ethylamine” derivatives have shown efficacy as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes. These enzymes are involved in DNA repair, and their inhibition can be beneficial in treating cancers with specific genetic mutations .
Antioxidant Properties
Compounds with the piperidine moiety, like “2-(4-Piperidin-1-yl-phenyl)-ethylamine”, may exhibit antioxidant properties. These properties are essential in combating oxidative stress and could have implications in treating chronic diseases and aging-related conditions .
Modulation of Neurotransmitter Activity
Piperidine derivatives are known to interact with various neurotransmitter systems. As such, “2-(4-Piperidin-1-yl-phenyl)-ethylamine” could be researched for its potential effects on neurological pathways and disorders .
Material Science Applications
The structural features of “2-(4-Piperidin-1-yl-phenyl)-ethylamine” make it a candidate for developing new materials with unique properties, such as conducting polymers or luminescent materials for electronic and photonic devices .
将来の方向性
Piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and are a vital fundament in the production of drugs . This suggests that “2-(4-Piperidin-1-yl-phenyl)-ethylamine” and similar compounds could have potential applications in drug discovery and other fields.
特性
IUPAC Name |
2-(4-piperidin-1-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15/h4-7H,1-3,8-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKAXRQMCRKDSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276913 |
Source


|
| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
CAS RN |
38589-09-2 |
Source


|
| Record name | 2-(4-Piperidin-1-yl-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



